2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide
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Overview
Description
“2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide” is a chemical compound with the molecular formula C8H4BrF5O . It has a molecular weight of 291.01 . This compound is a clear liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide” is 1S/C8H4BrF5O/c9-3-4-1-2-5(7(11)6(4)10)15-8(12,13)14/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide” is a clear liquid at ambient temperature . It has a molecular weight of 291.02 .Scientific Research Applications
Aryne Route Synthesis
The compound is used in the synthesis of arynes, which are intermediates for various organic compounds. Schlosser and Castagnetti (2001) demonstrated that upon treatment with specific reagents, derivatives of 2,3-difluoro-4-(trifluoromethoxy)benzyl bromide can generate arynes. These arynes can be further used to synthesize naphthalenes and naphthols, showcasing the compound's role in complex organic synthesis (Schlosser & Castagnetti, 2001).
Synthesis of Organic Photonic Materials
The compound is instrumental in the synthesis of organic photonic and electronic materials. Zhang et al. (2013) researched arylation processes using 2,3-difluoro-4-(trifluoromethoxy)benzyl bromide derivatives, creating materials for optoelectronic applications. This highlights the compound's importance in developing advanced materials for technology (Zhang et al., 2013).
Organic Synthesis and Catalysis
Ito et al. (2002) utilized derivatives of the compound in the synthesis of complex organic structures. They achieved the synthesis of oligo(N-phenyl-m-aniline)s, demonstrating the compound's versatility in organic synthesis and its potential applications in catalysis and material science (Ito et al., 2002).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ . The compound is also dangerous when exposed to heat, flames, and sparks, and it can react with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .
properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(7(11)6(4)10)15-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOPSVZWQORKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide |
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